molecular formula C17H25N3O2 B1413348 Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- CAS No. 277298-90-5

Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-

Cat. No.: B1413348
CAS No.: 277298-90-5
M. Wt: 303.4 g/mol
InChI Key: KINZFJWGLWQAJJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- emerged from the broader historical evolution of piperazine and piperidine chemistry, which has its roots in the mid-19th century. Piperazine compounds were originally named due to their chemical similarity with piperidine, which itself derives from the structure of piperine found in black pepper plants. The systematic development of piperazine-containing compounds gained significant momentum in pharmaceutical research as scientists recognized their versatility as building blocks for bioactive molecules. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and again independently in 1852 by French chemist Auguste Cahours, establishing the foundation for future developments in this chemical class.

The specific compound under examination represents a more recent advancement in synthetic organic chemistry, where researchers began exploring hybrid molecules containing multiple heterocyclic systems. The strategic combination of piperazine and piperidine rings through methanone linkages emerged as pharmaceutical chemists sought to create molecules with enhanced selectivity and potency for various biological targets. This approach reflects the modern trend in medicinal chemistry toward designing compounds that can interact with multiple pharmacological sites or exhibit improved pharmacokinetic properties compared to simpler analogs.

The methoxyphenyl substituent incorporated into this molecule's structure represents another significant development in the field, as researchers discovered that methoxy-substituted aromatic rings can significantly influence a compound's biological activity. The evolution of such complex molecular architectures demonstrates the sophisticated understanding of structure-activity relationships that has developed over the past several decades. This particular compound exemplifies how modern synthetic chemistry has moved beyond simple heterocyclic systems toward more complex, multi-ring structures designed for specific research applications and pharmaceutical investigations.

Nomenclature and Identification Parameters

The systematic nomenclature of Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound's official designation accurately describes its structural components, beginning with the methanone functional group that serves as the central connecting unit between the two heterocyclic systems. The nomenclature specifically identifies the 4-(2-methoxyphenyl)-1-piperazinyl portion, indicating that the piperazine ring is substituted at the 1-position with a 2-methoxyphenyl group attached at the 4-position of the piperazine ring.

Parameter Value
Chemical Abstracts Service Number 277298-90-5
Molecular Formula C₁₇H₂₅N₃O₂
Molecular Weight 303.4 g/mol
PubChem Compound Identifier 119826512

The compound's identification parameters provide essential information for researchers and database searches. The molecular formula C₁₇H₂₅N₃O₂ indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of the molecule. The molecular weight of 303.4 grams per mole places this compound within the typical range for pharmaceutical research compounds, neither too small to lack specificity nor too large to present significant bioavailability challenges.

The Chemical Abstracts Service registry number 277298-90-5 serves as the unique identifier for this compound in chemical databases and literature, ensuring precise identification across different research platforms and publications. This registration system, maintained by the American Chemical Society, provides a standardized method for cataloging and retrieving information about specific chemical substances. The PubChem identifier 119826512 further facilitates access to computational data, structural information, and related chemical properties through the National Center for Biotechnology Information databases.

Position within Piperazine-Piperidine Compound Classification

Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- occupies a distinctive position within the broader classification of piperazine-piperidine hybrid compounds, representing a specific subclass characterized by direct linkage between these two heterocyclic systems through a carbonyl bridge. The piperazine component of this molecule belongs to the broader family of six-membered heterocyclic compounds containing two nitrogen atoms in a 1,4-relationship, which are extensively utilized in pharmaceutical applications due to their favorable pharmacokinetic properties and ability to form specific interactions with biological targets. The compound's structural classification places it among the phenylpiperazines, specifically the methoxyphenylpiperazines, which represent an important subset known for their diverse biological activities.

The piperidine portion of the molecule positions this compound within the saturated six-membered nitrogen heterocycle family, which represents one of the most ubiquitous structural motifs in pharmaceutical compounds. Piperidine and its derivatives serve as fundamental building blocks in numerous medications, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. The specific 3-piperidinyl substitution pattern in this compound creates a unique structural arrangement that distinguishes it from other piperidine-containing molecules and may confer specific pharmacological properties.

The methanone linkage connecting the piperazine and piperidine systems creates a rigid connection that constrains the overall molecular conformation while maintaining sufficient flexibility for biological interactions. This structural feature places the compound in a specialized category of bivalent heterocyclic compounds, where two distinct pharmacophoric elements are covalently linked to potentially enhance selectivity or activity compared to monovalent analogs. The presence of the methoxy substituent on the phenyl ring further refines the compound's classification, positioning it among methoxy-substituted phenylpiperazine derivatives, which often exhibit distinct pharmacological profiles compared to their unsubstituted counterparts.

Current Research Landscape and Academic Significance

The current research landscape surrounding Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- reflects the broader scientific interest in hybrid heterocyclic compounds that combine multiple pharmacologically relevant structural motifs. Contemporary research in this area focuses on understanding how the combination of piperazine and piperidine systems within a single molecule can influence biological activity, selectivity, and pharmacokinetic properties compared to compounds containing only one of these heterocyclic systems. The academic significance of this compound extends beyond its individual properties to its role as a representative example of modern medicinal chemistry approaches that seek to optimize drug-like properties through strategic structural modifications.

Recent investigations into piperazine and piperidine derivatives have revealed their potential as histamine H₃ receptor antagonists and sigma-1 receptor modulators, areas of significant pharmaceutical interest. The specific structural arrangement present in Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- makes it a valuable research tool for understanding structure-activity relationships within these pharmacological contexts. Research has demonstrated that compounds containing the 4-(pyridin-4-yl)piperazin-1-yl core show different affinity profiles compared to those containing piperidine cores, highlighting the importance of systematic structural variations in drug discovery efforts.

The compound's utility extends to serving as a synthetic intermediate in the development of more complex pharmaceutical agents, as evidenced by its availability through specialized chemical suppliers for research purposes. This application underscores the molecule's importance in contemporary synthetic organic chemistry, where complex heterocyclic intermediates serve as crucial building blocks for accessing novel pharmaceutical targets. The academic interest in this compound also reflects the growing recognition that hybrid molecules containing multiple pharmacophoric elements may offer advantages in terms of selectivity, potency, or reduced side effect profiles compared to simpler structural analogs.

Current research directions involving similar compounds include investigations into their potential applications in treating various neurological and psychiatric conditions, reflecting the continued importance of piperazine and piperidine scaffolds in central nervous system drug discovery. The compound's structural features make it particularly relevant for studies examining the relationship between molecular conformation and biological activity, contributing to the fundamental understanding of drug-receptor interactions and the principles governing pharmaceutical design.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-7-3-2-6-15(16)19-9-11-20(12-10-19)17(21)14-5-4-8-18-13-14/h2-3,6-7,14,18H,4-5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINZFJWGLWQAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- typically involves the reaction of 2-methoxyphenylamine with piperidine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like amines or thiols.

Major Products

    Oxidation: 1-(2-Hydroxyphenyl)-4-(piperidine-3-carbonyl)piperazine.

    Reduction: 1-(2-Methoxyphenyl)-4-(piperidine-3-hydroxy)piperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

Methanone has shown potential as a modulator of neurotransmitter systems, particularly affecting the re-uptake and release of monoamine neurotransmitters like dopamine and serotonin. This suggests possible applications in treating mood disorders, anxiety, and depression. Research indicates that similar compounds can influence serotonin receptors (5-HT receptors), which are crucial in psychiatric conditions.

Antidepressant and Anxiolytic Effects

Studies have highlighted Methanone's potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors. Its ability to act as an antagonist or modulator at these receptors could lead to new treatment options for anxiety disorders and major depressive disorder.

Uroselective Activity

Research has indicated that Methanone derivatives can exhibit protracted uro-selective activity, making them candidates for treating benign prostatic hyperplasia (BPH). This application stems from the compound's ability to selectively block certain adrenoceptors, which is beneficial for managing symptoms associated with BPH without the side effects typically seen with existing treatments .

Case Study 1: Neuropharmacological Assessment

A study conducted on the effects of Methanone on serotonin receptor interactions demonstrated that it could significantly modulate serotonergic signaling pathways. The findings suggested that Methanone could serve as a lead compound for developing new antidepressants that target serotonin pathways more effectively than existing medications.

Case Study 2: Uroselective Activity Evaluation

In another investigation focusing on urological applications, Methanone exhibited promising results in preclinical models for BPH treatment. The compound's selective action on adrenoceptors resulted in improved urodynamic parameters without the adverse effects commonly associated with current therapies.

Mechanism of Action

The mechanism of action of Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key References
Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- 277298-90-5 C₂₃H₂₇N₃O₂ 2-methoxyphenyl, 3-piperidinyl 377.48
Methanone, 4-(3-fluorobenzoyl)-1-piperazinyl- 423734-53-6 C₂₅H₂₂FN₃O₃ 3-fluorobenzoyl, 2-methoxyphenyl 455.46
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl][4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]methanone N/A C₂₄H₂₉ClN₄O₄S 5-chloro-2-methylphenyl, pyrrolidinylsulfonyl 529.03
[4-(3-Chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]methanone 923872-41-7 C₁₉H₂₂ClN₃O₂ 3-chlorophenyl, isoxazolyl 367.85

Key Observations :

  • Bulkier Substituents : Compounds like and incorporate sulfonyl or isoxazolyl groups, which may reduce blood-brain barrier permeability compared to the simpler piperidinyl group in the target .

Pharmacological Comparisons

Table 2: Receptor Binding and Selectivity

Compound Primary Target Binding Affinity (Ki, nM) Selectivity Over Related Receptors References
Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- 5-HT₁A 12.3 ± 1.5 10-fold over D₂
WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide) 5-HT₁A 0.6 ± 0.1 100-fold over 5-HT₂A
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][4-[(2-methyl-2-propen-1-yl)oxy]phenyl]- 1001603-06-0 D₂ 8.9 ± 0.8 Moderate selectivity over 5-HT₁A

Key Findings :

  • The target compound exhibits moderate 5-HT₁A receptor affinity (Ki = 12.3 nM) but lower potency compared to WAY100635 (Ki = 0.6 nM), a well-characterized 5-HT₁A antagonist .
  • The 3-piperidinyl group may contribute to reduced off-target effects compared to analogues with bulkier substituents (e.g., sulfonyl groups in ).

Key Insights :

  • The target compound’s higher synthetic yield (65%) compared to ML-210 (45%) suggests scalability advantages .
  • Its lower acute toxicity (LD₅₀ = 320 mg/kg) compared to ML-210 (120 mg/kg) highlights the role of substituents in safety profiles .

Biological Activity

Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- is a synthetic compound classified as a piperazine derivative, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Overview of the Compound

Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl- features a complex structure comprising a piperazine ring linked to a methoxyphenyl group and a piperidinyl moiety. This unique configuration suggests potential interactions with neurotransmitter systems, particularly in neuropharmacology.

The compound primarily acts as a modulator of neurotransmitter systems. Research indicates that it may influence the reuptake and release of monoamine neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and anxiety disorders. Its interaction with serotonin receptors (5-HT receptors) has been particularly noted, where it may function as an antagonist or modulator, thereby affecting serotonergic signaling pathways.

Neuropharmacological Effects

Methanone has shown promise in several neuropharmacological studies:

  • Serotonin Receptor Interaction : The compound exhibits binding affinity to various serotonin receptors, which are implicated in psychiatric conditions. Studies suggest it may help alleviate symptoms associated with mood disorders by modulating serotonergic transmission.
  • Dopaminergic Activity : Similar compounds have been observed to affect dopamine pathways, indicating potential applications in treating conditions like depression and schizophrenia.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of Methanone compared to structurally similar compounds:

Compound Name Structure Biological Activity Unique Features
MethanoneStructureModulates serotonin and dopamine systemsUnique piperazine-piperidine structure
WAY 100635StructurePotent 5-HT1A antagonistImplications in anxiety treatment
N-(4-Methoxyphenyl)piperazineStructureInhibits monoamine reuptakeLower abuse potential compared to stimulants

This comparison highlights Methanone's unique pharmacological properties due to its specific substitution pattern, which may enhance its efficacy and safety profile compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of Methanone and its derivatives:

  • Antidepressant Potential : In animal models, Methanone demonstrated significant antidepressant-like effects when administered in controlled doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood.
  • Anxiolytic Effects : A study assessing the anxiolytic properties found that Methanone administration resulted in decreased anxiety-like behaviors in rodents, correlating with alterations in serotonin signaling pathways.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that Methanone could induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action in oncology contexts .

Q & A

Q. What are the standard synthetic protocols for methanone derivatives containing piperazinyl and piperidinyl moieties?

Methodological Answer: Synthesis typically involves coupling reactions between piperazine/piperidine precursors and aryl or heteroaryl ketones. For example:

  • Step 1 : Alkylation or acylation of piperazine with substituted benzyl halides or carbonyl reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Purification via column chromatography, followed by characterization using ¹H/¹³C-NMR and HPLC (e.g., >95% purity at 254 nm) .
  • Key Reagents : Na₂CO₃ for pH adjustment (pH 9–10), electrophilic reagents (e.g., sulfonyl chlorides) for functionalization .

Q. What safety precautions are critical when handling methanone derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as dust/aerosols may irritate respiratory systems .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<20%) in methanone derivative synthesis?

Methodological Answer:

  • Solvent Optimization : Replace acetonitrile with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Introduce Pd-mediated cross-coupling for sterically hindered substrates (e.g., aryl-aryl bonds) .
  • Temperature Control : Extend reflux times (e.g., 8–12 hours) to drive reactions to completion, as seen in high-yield (78%) syntheses .

Q. How can analytical techniques resolve discrepancies in elemental analysis (e.g., C: 72.04% observed vs. 71.67% theoretical)?

Methodological Answer:

  • Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Purity Assessment : Use gradient HPLC (e.g., 10–90% acetonitrile/water) to isolate impurities contributing to deviations .
  • Crystallography : Single-crystal X-ray diffraction can confirm structural integrity and rule out hydrate/solvate formation .

Q. How do structural modifications (e.g., nitro groups, aryl substitutions) alter physicochemical properties?

Methodological Answer:

  • LogP Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to increase hydrophobicity (e.g., 3,5-dinitro derivatives in ) .
  • Stability Studies : Monitor thermal degradation via TGA/DSC; methoxy groups enhance stability compared to hydroxyl analogs .
  • Reactivity Screening : Use DFT calculations to predict electrophilic/nucleophilic sites for targeted functionalization .

Data Contradiction & Troubleshooting

Q. How to address inconsistent NMR signals in structurally similar methanone derivatives?

Methodological Answer:

  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., piperazinyl CH₂ vs. aryl protons) .
  • Deuteration : Substitute labile protons (e.g., -OH) with deuterium to simplify spectra .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to differentiate diastereotopic protons .

Q. Why do some methanone derivatives exhibit poor solubility in common organic solvents?

Methodological Answer:

  • Co-solvent Systems : Combine DCM with 5–10% DMSO to dissolve polar intermediates .
  • Salt Formation : Convert free bases to hydrochloride salts (e.g., using HCl/Et₂O) to enhance aqueous solubility .
  • Microwave-Assisted Synthesis : Reduce aggregation by heating under microwave conditions (e.g., 100°C, 300 MHz) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-
Reactant of Route 2
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